molecular formula C8H10O2S B1608778 5-Ethyl-4-methylthiophene-2-carboxylic acid CAS No. 40808-25-1

5-Ethyl-4-methylthiophene-2-carboxylic acid

Cat. No.: B1608778
CAS No.: 40808-25-1
M. Wt: 170.23 g/mol
InChI Key: SEXVSXHBZYIGMF-UHFFFAOYSA-N
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Description

5-Ethyl-4-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid typically involves the alkylation of thiophene derivatives followed by carboxylation. One common method includes the Friedel-Crafts acylation of thiophene with ethyl and methyl groups, followed by oxidation to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

5-Ethyl-4-methylthiophene-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The carboxylic acid group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, affecting molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the ethyl and methyl substituents.

    4-Methylthiophene-2-carboxylic acid: Lacks the ethyl substituent.

    5-Ethylthiophene-2-carboxylic acid: Lacks the methyl substituent.

Uniqueness

5-Ethyl-4-methylthiophene-2-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the thiophene ring, which can influence its chemical reactivity and interactions in biological systems .

Properties

IUPAC Name

5-ethyl-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-6-5(2)4-7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXVSXHBZYIGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397375
Record name 5-ethyl-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40808-25-1
Record name 5-Ethyl-4-methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40808-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethyl-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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